molecular formula C7H14N2O B13493272 (R)-N-Methyl-2-(pyrrolidin-2-yl)acetamide

(R)-N-Methyl-2-(pyrrolidin-2-yl)acetamide

Cat. No.: B13493272
M. Wt: 142.20 g/mol
InChI Key: WPFGFQYXHQUDCJ-ZCFIWIBFSA-N
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Description

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is known for its use as a solvent in various industrial applications due to its ability to dissolve diverse materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used .

Industrial Production Methods

Industrial production of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide typically involves large-scale ester-to-amide conversion processes. The production capacity ranges from 200,000 to 250,000 tons annually .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can enhance the permeability of drugs through biological membranes, thereby improving their bioavailability .

Comparison with Similar Compounds

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be compared with other similar compounds such as:

The uniqueness of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide lies in its specific molecular structure, which provides it with unique solubility and interaction properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide

InChI

InChI=1S/C7H14N2O/c1-8-7(10)5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1

InChI Key

WPFGFQYXHQUDCJ-ZCFIWIBFSA-N

Isomeric SMILES

CNC(=O)C[C@H]1CCCN1

Canonical SMILES

CNC(=O)CC1CCCN1

Origin of Product

United States

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